molecular formula C11H19NO3 B11889547 Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate CAS No. 1356386-51-0

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B11889547
CAS No.: 1356386-51-0
M. Wt: 213.27 g/mol
InChI Key: FYQMYAHTCYNZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0) is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. This compound features a spirocyclic scaffold that is of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents . The 1-oxa-9-azaspiro[5.5]undecane core is a key structural motif in a pioneering class of oxaspiropiperidine inhibitors that target the nsP2 RNA helicase (nsP2hel) of alphaviruses . The nsP2 helicase is an essential enzyme for viral replication, and inhibitors based on this scaffold have demonstrated potent, broad-spectrum activity against several alphaviruses, including chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . Biochemical studies on these inhibitors have shown that they act via a non-competitive, allosteric mechanism, directly binding to the helicase domain and inhibiting its ATPase and RNA unwindase activities . Furthermore, enantioselective studies have highlighted the critical importance of the specific configuration at the chiral center within the spirocyclic core for achieving potent antiviral activity, underscoring the value of this scaffold in probe and drug discovery efforts . As a building block containing this privileged structure, this compound serves as a versatile intermediate for researchers synthesizing and optimizing potential direct-acting antivirals. It is provided exclusively For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1356386-51-0

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3

InChI Key

FYQMYAHTCYNZMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CCNCC2)OC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs TiCl₄ or BF₃·OEt₂ as Lewis acids in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). For example, a 2025 study reported using 1.3 mol of TiCl₄ in a THF/chloroform mixture at 0°C, followed by the addition of diethyl ketomalonate and pyridine to stabilize intermediates. The reaction proceeds via a carbocation intermediate, with the oxygen and nitrogen atoms directing the stereoselective formation of the spiro junction.

Yield and Optimization

Reported yields for Prins cyclization range from 24% to 64% , depending on substrate purity and reaction scale. Key optimizations include:

  • Maintaining temperatures below 25°C to minimize side reactions

  • Using 2.6 mol equivalents of pyridine to sequester HCl byproducts

  • Employing silica gel chromatography for purification, which enhances product purity to >95%

Titanium Tetrachloride-Mediated Synthesis

A patent-pending method (CN107216335A) details a two-step synthesis leveraging titanium tetrachloride for both cyclization and esterification. This approach is notable for its scalability and higher yields compared to traditional Prins cyclization.

Stepwise Procedure

Step 1: Cyclization

  • Reactants : 0.65 mol of homoallylic alcohol (Compound 1) + 0.65 mol diethyl ketomalonate

  • Conditions : TiCl₄ (1.3 mol) in THF/CHCl₃ (1:0.5 v/v) at 0°C → 25°C overnight

  • Outcome : 438 g of intermediate (64% yield)

Step 2: Esterification

  • Reagents : Lithium hexamethylsilylamide (0.505 mol) in ethyl acetate/THF

  • Temperature : -70°C → 25°C gradient

  • Product : Methyl ester obtained via transesterification

Critical Parameters

ParameterOptimal ValueEffect on Yield
TiCl₄ Equivalents2.0 eqMaximizes cyclization efficiency
Solvent RatioTHF:CHCl₃ (2:1)Prevents premature precipitation
Pyridine4.0 eqNeutralizes HCl, improves reaction homogeneity

This method reduces byproduct formation to <15% through precise stoichiometric control.

Olefin Metathesis Approaches

While less common, ring-closing olefin metathesis (RCM) provides an alternative route for constructing the spirocyclic system. A 2016 PMC study demonstrated this using Grubbs 2nd-generation catalyst under inert conditions.

Reaction Schema

Key features:

  • Catalyst Loading : 5-10 mol%

  • Solvent : Dry toluene at 80°C

  • Yield : 28-35% (lower than Prins methods)

Limitations and Solutions

  • Catalyst Cost : Grubbs catalyst increases synthesis expenses by ~40%

  • Oxygen Sensitivity : Requires rigorous anhydrous conditions

  • Purification Challenges : Column chromatography with hexane/EtOAc (7:3) improves isolation

Comparative Analysis of Synthetic Methods

The table below evaluates three principal methods based on critical metrics:

MethodYield (%)Purity (%)Cost IndexScalability
Prins Cyclization24-6490-95$$Moderate
TiCl₄-Mediated58-6498$$$High
Olefin Metathesis28-3585$$$$Low

Cost Index : $ (low) to $$$$ (very high)

Novel Derivatives and Functionalization

Recent advances focus on post-synthetic modifications of the methyl ester moiety. A 2025 study achieved 92% yield in converting the ester to amide derivatives using:

  • Reagent : NH₃/MeOH (1:4 v/v)

  • Conditions : 80°C, 12 hr

This functionalization expands the compound's utility in drug discovery programs targeting MmpL3 inhibition.

Industrial-Scale Production Considerations

For batch production (>1 kg), the TiCl₄-mediated method proves most viable due to:

  • Reproducibility : <5% batch-to-batch variance

  • Purification Efficiency : Single-step chromatography

  • Stability : Intermediate shelf life >6 months at -20°C

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is primarily synthesized via Prins cyclization , a one-step method that efficiently constructs the spirocyclic backbone. Alternative approaches include Robinson annelation followed by hydrogenation, as demonstrated in the synthesis of analogous spiro compounds . Multi-step pathways often involve precursor functionalization, such as esterification or protection/deprotection strategies .

Table 1: Key Synthetic Methods

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Prins cyclizationAcid catalysis, cyclic ketone precursorSpirocyclic ester formation
Robinson annelationMethyl vinyl ketone, baseFormation of unsaturated spiro intermediate
HydrogenationH₂, Pd/C catalystSaturation of double bonds in spiro framework

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic hydrolysis : HCl (6M), reflux, 12 hours → 1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid .

  • Basic hydrolysis : NaOH (aq.), methanol, 60°C → Sodium carboxylate intermediate .

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous THF. Competitive reduction of the spirocyclic framework is minimized due to steric hindrance.

Oxidation

Selective oxidation of the spirocyclic scaffold is achieved with potassium permanganate (KMnO₄) in acidic media, yielding ketone derivatives without disrupting the ester group.

Nucleophilic Substitution

The nitrogen in the azaspiro system participates in alkylation or acylation reactions. For instance:

  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in DCM forms tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate .

  • Cyanomethylation : Treatment with bromoacetonitrile and K₂CO₃ introduces a cyanomethyl group at position 3.

Salt Formation

The compound forms stable hydrochloride salts under HCl gas or aqueous HCl conditions, enhancing its solubility for biological assays .

Comparative Reactivity of Analogues

Structural analogues exhibit varied reactivity based on substituent positioning. For example:

  • Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes nucleophilic addition at the cyanomethyl group.

  • 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride shows enhanced Bronsted acidity due to the carboxylic acid moiety .

Table 2: Reactivity Comparison of Spirocyclic Analogues

CompoundReactive SiteKey ReactionOutcome
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylateEster, spiro-NHydrolysis, alkylationCarboxylic acid, N-alkyl derivatives
Tert-butyl 3-(hydroxymethyl)-...-carboxylateHydroxymethyl, Boc groupOxidation, protectionAldehyde, stable intermediates
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acidCarboxylic acidEsterification, amide couplingEsters, peptidomimetics

Mechanistic Insights

  • Prins cyclization : Proceeds via oxocarbenium ion intermediate, with stereochemistry controlled by the spatial arrangement of the spiro rings .

  • Ester hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate acceleration in polar protic solvents .

  • Reduction with LiAlH₄ : Involves hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate before alcohol release.

Scientific Research Applications

Scientific Research Applications

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate has garnered attention for its diverse applications in chemistry, biology, and medicine:

Chemical Applications

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex spirocyclic compounds, facilitating research in organic chemistry.

Biological Activities

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis by inhibiting the MmpL3 protein, which is crucial for the bacterium's survival. This makes it a candidate for developing new antituberculosis agents .

Pharmaceutical Applications

  • Therapeutic Potential: Research indicates that this compound may have therapeutic effects beyond antimicrobial properties, including potential anti-inflammatory effects and modulation of immune responses .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for spirocyclic compounds
Antimicrobial ActivityInhibits MmpL3 protein in Mycobacterium tuberculosis
Therapeutic PotentialInvestigated for anti-inflammatory properties and immune modulation
Material SciencePotential use in developing new materials with unique properties

Case Study 1: Antituberculosis Activity

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition of the MmpL3 protein, suggesting its potential as a novel antituberculosis agent.

Case Study 2: Anti-inflammatory Effects

In animal models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential to modulate immune responses effectively.

Mechanism of Action

The mechanism of action of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate - C₁₂H₁₉NO₃ 225.3 Methyl ester at position 3; oxa-aza spiro core FFA1 agonists, antibacterial research
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.4 tert-Butyl ester; ketone group at position 9 Intermediate in PET radiotracers
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate 2408972-72-3 C₁₂H₁₉NO₃ 213.3 Oxa and aza positions swapped; methyl ester Discontinued research chemical
1-Cyclopropyl-7-(4-cyclopropylmethoxy-...-3-carboxylic Acid (3y) - C₂₈H₃₄FN₃O₅ 511.6 Quinoline core; spiro-linked 1-oxa-9-azaspiro[5.5]undecane Antibacterial agent (ciprofloxacin analog)
Benzyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate - C₁₈H₂₂N₂O₄ 330.4 Benzyl ester; ketone at position 2 Synthetic intermediate

Key Observations :

  • Substituent Effects : The methyl ester group in the target compound enhances lipophilicity compared to tert-butyl derivatives, which may improve membrane permeability .
  • Ring Modifications : Swapping oxa/aza positions (e.g., 1-oxa-9-aza vs. 9-oxa-1-aza) alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
Antibacterial Agents

Derivatives like 3y and 3z () demonstrate potent antibacterial activity, with yields >85% and melting points >80°C. These compounds incorporate the 1-oxa-9-azaspiro[5.5]undecane moiety into fluoroquinolone frameworks, enhancing DNA gyrase inhibition .

FFA1 Agonists

The target compound inspired Eli Lilly’s LY2881835 analogs, where the spirocyclic periphery is critical for FFA1 (GPR40) agonist activity. Simplification of the pharmacophoric core to a benzyloxy-phenylpropanoic acid linked to the spiro scaffold improved potency (EC₅₀ < 100 nM) .

Antituberculosis Activity

Derivatives targeting the MmpL3 protein in M. tuberculosis show MIC values < 1 µg/mL. The spirocyclic core disrupts lipid transport, a mechanism distinct from traditional antibiotics .

Biological Activity

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate, also known by its CAS number 1356386-51-0, is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activities, synthesis, and research findings.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 213.27 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS Number1356386-51-0
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
IUPAC NameThis compound

Antituberculosis Activity

Recent studies have highlighted the antituberculosis potential of spirocyclic compounds containing the 1-oxa-9-azaspiro[5.5]undecane scaffold. Research indicates that these compounds act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and pathogenicity. In vitro testing has shown that derivatives of this compound exhibit significant activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .

Case Study:
A study focused on optimizing the structure of these compounds through molecular docking techniques found that certain modifications enhanced their efficacy against the H37Rv strain, surpassing the activity of standard antituberculosis drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. As an MmpL3 inhibitor, it disrupts lipid transport processes essential for bacterial cell wall integrity .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, with the Prins cyclization reaction being one of the most efficient approaches. This method allows for the construction of the spirocyclic framework in a single step, facilitating further modifications to enhance biological activity.

Synthetic Routes

MethodDescription
Prins CyclizationA one-step synthesis method for spirocyclic structures.
Olefin MetathesisA complex six-step process using Grubbs catalyst for structural variations.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Antituberculosis Drug Development : Its role as an MmpL3 inhibitor positions it as a candidate for new antituberculosis therapies.
  • Chemical Biology : The compound serves as a versatile building block for synthesizing other bioactive spirocyclic compounds.
  • Pharmaceutical Research : Ongoing studies are investigating its potential in treating other diseases linked to soluble epoxide hydrolase (sEH) inhibition .

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate?

The synthesis typically involves spirocyclic core construction followed by functionalization. A common approach starts with Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol (prepared via cyclization of amine-alcohol precursors) . Subsequent deprotection and carboxylation at the 3-position yield the methyl ester. For example, hydrogenation of unsaturated intermediates (e.g., 9-oxo-3-azaspiro[5.5]undec-7-ene derivatives) under H₂/Pd-C generates the saturated spiro system . Critical intermediates include tert-butyl-protected spiroamines and aldehydes for cross-coupling reactions .

Basic: How is the structural integrity of this compound confirmed?

Characterization relies on ¹H/¹³C NMR and mass spectrometry . Key NMR signals include:

  • ¹H NMR : Resonances for the spirocyclic protons (δ 1.5–3.5 ppm, multiplet patterns) and methyl ester (δ 3.6–3.8 ppm, singlet) .
  • ¹³C NMR : Carbonyl signals (δ 170–175 ppm for ester, δ 210 ppm for ketones in intermediates) .
    High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if available) resolves stereochemistry .

Advanced: What methodologies assess its reactivity in cross-coupling or functionalization reactions?

The compound participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling due to its spirocyclic amine and ester groups. For example:

  • Coupling with aryl halides : Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene/DMF at 100–120°C .
  • Reductive amination : React with aldehydes/ketones under NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl substituents .
    Monitor reaction progress via TLC or LC-MS, and purify products via flash chromatography or preparative HPLC .

Advanced: How does structural modification at the 9-position influence pharmacological activity?

Substituents at the 9-position significantly modulate GPR40 agonism or α₁-adrenoceptor antagonism . For example:

  • Antihypertensive activity : 9-(2-Indol-3-ylethyl) derivatives show potent α₁-blockade (IC₅₀ < 100 nM in SHR models) .
  • Reduced activity : Bulky groups (e.g., benzodioxan) decrease potency due to steric hindrance .
    Methodological tip : Evaluate substituent effects via in vitro receptor binding assays (radioligand displacement) and in vivo SHR blood pressure monitoring .

Advanced: What analytical challenges arise in resolving diastereomers of derivatives?

Diastereomeric mixtures (e.g., from spirocyclic amine functionalization) require chiral HPLC or recrystallization . For example:

  • Preparative HPLC : Use chiral columns (Chiralpak AD-H) with hexane/isopropanol gradients to resolve N-cyclopropyl-3-phenyl derivatives .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .

Advanced: How is the compound utilized in PROTAC or targeted drug design?

Its spirocyclic scaffold serves as a rigid linker in PROTACs (PROteolysis-Targeting Chimeras). For example:

  • Coupling with E3 ligase ligands : React the 3-carboxylate with thalidomide derivatives via DIPEA-mediated amidation in DMSO at 130°C .
  • Biological evaluation : Assess degradation efficiency (DC₅₀) via Western blotting of target proteins (e.g., kinases) .

Basic: What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis of the ester group in acidic/basic conditions.
  • Storage : Store at –20°C under inert gas (N₂/Ar) in sealed, light-protected vials .
  • Handling : Use anhydrous solvents (DMF, DCM) and gloveboxes for moisture-sensitive reactions .

Advanced: What computational tools predict its binding affinity for G-protein-coupled receptors (GPCRs)?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., GPR40) .
  • MD simulations : Run 100-ns trajectories in Desmond to assess binding stability .
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What are the key differences between 1-oxa-9-azaspiro and 3-oxa-9-azaspiro analogs?

  • Electronic effects : The 1-oxa analog has an oxygen atom adjacent to the spiro junction, altering electron density and hydrogen-bonding capacity .
  • Conformational rigidity : 3-Oxa derivatives exhibit greater flexibility, impacting receptor binding .
    Compare via X-ray crystallography and DFT calculations .

Advanced: How is the compound integrated into high-throughput screening (HTS) platforms?

  • Library synthesis : Use automated synthesizers (e.g., ChemSpeed) to generate 9-substituted derivatives .
  • Activity screening : Test in 384-well plates via fluorescence-based GPCR assays (Ca²⁺ mobilization) .
  • Data analysis : Apply machine learning (Random Forest) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.